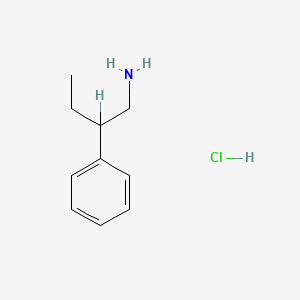

2-Phenylbutan-1-amine hydrochloride

CAS No.: 20569-45-3

Cat. No.: VC2483280

Molecular Formula: C10H16ClN

Molecular Weight: 185.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20569-45-3 |

|---|---|

| Molecular Formula | C10H16ClN |

| Molecular Weight | 185.69 g/mol |

| IUPAC Name | 2-phenylbutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H15N.ClH/c1-2-9(8-11)10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H |

| Standard InChI Key | YWUUAQSDHCZRNU-UHFFFAOYSA-N |

| SMILES | CCC(CN)C1=CC=CC=C1.Cl |

| Canonical SMILES | CCC(CN)C1=CC=CC=C1.Cl |

Introduction

Chemical Structure and Basic Properties

2-Phenylbutan-1-amine hydrochloride is characterized by its phenylbutyl backbone structure with an amine group that is protonated and paired with a chloride counterion. The parent compound is 2-phenylbutan-1-amine (also known as (S)-2-Phenylbutylamine), which forms a hydrochloride salt through acid-base reaction with hydrochloric acid. The molecular structure includes a phenyl ring attached to the second carbon of a butane chain, with an amino group (-NH₂) on the first carbon.

Basic Chemical Properties

The fundamental chemical properties of 2-phenylbutan-1-amine hydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ClN |

| Molecular Weight | 185.69 g/mol |

| Parent Compound | 2-phenylbutan-1-amine (C₁₀H₁₅N) |

| CAS Number | 20569-45-3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 185.0971272 Da |

Nomenclature and Identification

2-Phenylbutan-1-amine hydrochloride is identified through various naming conventions and chemical identifiers, facilitating its systematic classification and database indexing.

Synonyms and Alternative Names

The compound is known by several names in scientific literature and commercial catalogues:

| Synonym | Type |

|---|---|

| 2-phenylbutan-1-amine hydrochloride | IUPAC name |

| 2-Phenylbutan-1-amine, HCl | Common name |

| beta-Ethylphenethylamine hydrochloride | Alternative name |

| USAF EL-19 | Code designation |

| NSC 406073 | Registry designation |

| Benzeneethanamine, beta-ethyl-, hydrochloride (1:1) | Systematic name |

| 2-Phenyl-1-aminobutane hydrochloride | Alternative name |

These multiple designations reflect the compound's presence across different research domains and applications .

Chemical Identifiers

For database searching and compound verification, the following identifiers are used:

| Identifier | Value |

|---|---|

| InChI | InChI=1S/C10H15N.ClH/c1-2-9(8-11)10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H |

| InChIKey | YWUUAQSDHCZRNU-UHFFFAOYSA-N |

| SMILES | CCC(CN)C1=CC=CC=C1.Cl |

| PubChem CID | 209840 |

These standardized identifiers enable precise identification across chemical databases and literature .

Physical Properties

The physical properties of 2-phenylbutan-1-amine hydrochloride determine its behavior in different environments, affecting its storage, handling, and application parameters.

Physical State and Appearance

While specific documentation on the appearance of 2-phenylbutan-1-amine hydrochloride is limited in the search results, hydrochloride salts of similar amines typically exist as crystalline solids at room temperature. The free base form (2-phenylbutan-1-amine without HCl) is documented as a liquid .

Solubility and Stability

As a hydrochloride salt of an amine, this compound would exhibit enhanced water solubility compared to its free base form. The salt formation increases polarity and enables hydrogen bonding with water molecules. This improved aqueous solubility is a common characteristic of amine hydrochlorides and makes them preferable in pharmaceutical formulations.

Chemical Reactivity

The reactivity of 2-phenylbutan-1-amine hydrochloride is governed by its functional groups and molecular structure.

Key Reactive Sites

-

The primary amine (-NH₃⁺ in salt form): Participates in nucleophilic substitution, condensation reactions, and can form amides, imines, and related derivatives

-

The phenyl ring: Can undergo electrophilic aromatic substitution reactions

-

The chiral center at C-2: Provides stereochemical considerations for reactions and biological activity

Common Reactions

The compound can participate in various chemical transformations:

-

Deprotonation to form the free base

-

Acylation to form amides

-

Alkylation at the nitrogen

-

Functional group transformations

These reactivity patterns inform potential synthetic applications and structure-activity relationships.

| Hazard Type | Potential Concern |

|---|---|

| Acute Toxicity | May be harmful if swallowed |

| Skin Corrosion/Irritation | May cause skin irritation |

| Eye Damage/Irritation | May cause serious eye irritation |

| Respiratory | May cause respiratory irritation |

The related compound 2-phenylbutan-1-amine is associated with hazard statements H302-H314-H335, indicating potential for acute toxicity, serious skin corrosion, and respiratory irritation .

Related Compounds and Structural Analogues

Understanding structural relatives provides context for the properties and potential applications of 2-phenylbutan-1-amine hydrochloride.

Structural Isomers

1-Phenyl-2-butanamine hydrochloride (CAS: 20735-15-3) is a positional isomer where the amine group is attached to the second carbon of the butane chain rather than the first . This structural difference significantly affects biological activity and physicochemical properties.

Structural Analogues

Several structural relatives appear in the research literature:

-

(1S)-2-methyl-1-phenylbutan-1-amine hydrochloride: Contains an additional methyl group and different stereochemistry

-

2-(N,N-dimethylamino)-2-phenylbutanol: Features N-methylation and hydroxyl substitution

-

Phenethylamine hydrochloride: The parent compound lacking the ethyl substituent

These structural variations produce compounds with different applications, from synthetic intermediates to compounds with potential biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume